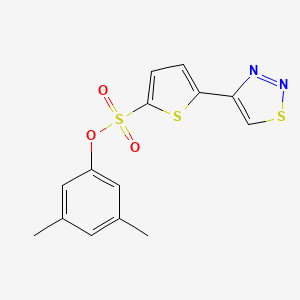

3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Description

3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a sulfonate ester derivative featuring a thiophene backbone substituted with a 1,2,3-thiadiazole moiety and a 3,5-dimethylphenyl ester group. Its structure combines aromatic and heterocyclic components, which confer unique electronic and steric properties. The 3,5-dimethylphenyl substituent increases lipophilicity, influencing solubility and interaction with biological or synthetic matrices .

Properties

IUPAC Name |

(3,5-dimethylphenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S3/c1-9-5-10(2)7-11(6-9)19-22(17,18)14-4-3-13(21-14)12-8-20-16-15-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQRIHRQDOHKJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method includes the cyclization of thioamides with hydrazine derivatives under acidic conditions. The resulting thiadiazole intermediate is then further reacted with thiophenesulfonic acid chloride to introduce the thiophene sulfonate group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced thiadiazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiophene sulfonate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced thiadiazole derivatives.

Substitution Products: Amine or alcohol derivatives of the thiophene sulfonate group.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antibiotics.

Medicine: The compound's antimicrobial properties also extend to medical applications. It is being studied for its efficacy in treating infections caused by resistant bacteria. Additionally, its potential anti-inflammatory and antioxidant properties are being explored for therapeutic use.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism by which 3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate exerts its effects involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. Additionally, it may interfere with essential metabolic pathways within the microorganisms, further enhancing its antimicrobial activity.

Molecular Targets and Pathways:

Cell Membrane Disruption: The compound targets the cell membrane, causing structural damage.

Metabolic Pathway Interference: It may inhibit key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest structural analogs are thiazole-containing derivatives, such as those listed in Pharmacopeial Forum 2017 (PF 43(1)) . These analogs share heterocyclic frameworks but differ in substituents and core heteroatoms. A comparative analysis is outlined below:

Table 1: Key Structural and Inferred Property Differences

Heterocyclic Core Differences

The 1,2,3-thiadiazole ring in the target compound is more electron-deficient than the thiazole ring in analogs due to its additional nitrogen atom. This difference impacts reactivity: thiadiazoles are prone to electrophilic substitution at specific positions, whereas thiazoles participate in nucleophilic reactions. Such distinctions influence applications in catalysis or pharmaceutical design, where electronic tuning is critical .

Substituent Effects

- 3,5-Dimethylphenyl Group : This substituent increases steric bulk and lipophilicity compared to the carbamate-linked chains in analogs. This may enhance membrane permeability in biological systems or compatibility with hydrophobic matrices in material science.

- Carbamate vs.

Pharmacological Implications

However, direct biological data are unavailable in the provided evidence.

Research Context and Methodological Considerations

Structural characterization of such compounds often employs X-ray crystallography, facilitated by software like SHELXL .

Biological Activity

3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a compound that belongs to the class of thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₂S₃

- Molecular Weight : 309.4 g/mol

This compound features a thiadiazole ring, which is known for its stability and reactivity in biological systems. The presence of the thiophene sulfonate group enhances its solubility and potential bioactivity.

Biological Activity Overview

The biological activities of thiadiazole derivatives are primarily attributed to their ability to interact with various biological targets. The following subsections detail specific activities associated with 3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate.

1. Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties against a variety of pathogens. In a study examining the activity of different thiadiazole compounds against Helicobacter pylori, it was found that certain derivatives exhibited significant inhibitory effects at concentrations as low as 12.5 µg/disk. The inhibition zones ranged from moderate (16-20 mm) to strong (>20 mm), indicating the potential of these compounds in treating infections caused by resistant strains .

| Compound | Pathogen | Inhibition Zone Diameter (mm) | Concentration (µg/disk) |

|---|---|---|---|

| A | H. pylori | >20 | 12.5 |

| B | E. coli | 15 | 50 |

| C | S. aureus | 18 | 25 |

2. Anticancer Properties

Research has indicated that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted that certain substituted thiadiazoles demonstrated cytotoxic effects on human cancer cell lines by disrupting cellular signaling pathways essential for tumor growth .

3. Anti-inflammatory Effects

Thiadiazole compounds have also been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines in macrophages, suggesting their potential use in treating inflammatory diseases .

Case Studies

Several case studies provide insights into the efficacy and mechanisms of action of thiadiazole derivatives:

- Case Study 1 : A derivative similar to 3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate was evaluated for its activity against Salmonella typhi. Results indicated a significant zone of inhibition (15–19 mm), confirming its potential as an antibacterial agent .

- Case Study 2 : Another study focused on the anti-cancer activity of a related thiadiazole compound against breast cancer cell lines showed an IC50 value indicating potent cytotoxicity at low concentrations (below 10 µM) while exhibiting minimal toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.